CID 12600829
Description
Properties
Molecular Formula |
C19H25OSi |
|---|---|
Molecular Weight |
297.5 g/mol |
InChI |
InChI=1S/C19H25OSi/c1-12-8-14(3)18(15(4)9-12)21(20-7)19-16(5)10-13(2)11-17(19)6/h8-11H,1-7H3 |
InChI Key |
JRZBVFDQPMQPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 12600829 would likely involve scaling up laboratory synthesis procedures. This typically includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
CID 12600829 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 12600829 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 12600829 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison uses data from the provided evidence to highlight key differences and similarities among compounds related to oscillatoxin derivatives, nitroaryl-piperazines, and benzimidazoles, which may share structural or functional features with CID 12600829.
Table 1: Structural and Physicochemical Properties
Key Findings
Structural Complexity :
- Oscillatoxin derivatives (e.g., CID 101283546) are likely macrocyclic polyketides, as suggested by their naming convention and marine toxin classification . In contrast, CID 57416287 and CID 72863 are simpler aromatic heterocycles with nitro and methoxy substituents, optimized for synthetic accessibility .
Bioavailability and Permeability :
- CID 57416287 exhibits high solubility (86.7 mg/mL) but lacks blood-brain barrier (BBB) penetration, making it suitable for peripheral targets . CID 2778286, however, demonstrates BBB permeability (Log Po/w = 2.6) and could target central nervous system disorders .
Synthetic Feasibility :
- CID 72863 is synthesized using a green chemistry approach with recyclable A-FGO catalysts, achieving 98% yield under mild conditions . CID 57416287 requires harsher conditions (100°C, NMP solvent), which may limit scalability .
No CYP inhibition is reported for CID 57416287 or CID 72863 .
Critical Analysis of Evidence Limitations
The absence of direct data on this compound underscores the need for caution when extrapolating properties from analogs. For example:
- Oscillatoxin derivatives are marine toxins with potent biological activity, but their structural complexity makes them pharmacologically challenging .
- Nitroaryl-piperazines (e.g., CID 57416287) often exhibit nitro group toxicity, which may limit therapeutic utility despite favorable solubility .
- Benzimidazoles (e.g., CID 72863) are privileged scaffolds in medicinal chemistry but require careful optimization to balance solubility and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
